molecular formula C7H7Br2N B13121016 2-Bromo-6-(2-bromoethyl)pyridine CAS No. 2002472-55-9

2-Bromo-6-(2-bromoethyl)pyridine

Cat. No.: B13121016
CAS No.: 2002472-55-9
M. Wt: 264.94 g/mol
InChI Key: DTFPVZAJIKOERM-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-bromoethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of two bromine atoms attached to the pyridine ring and an ethyl group. This compound is widely used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2-bromoethyl)pyridine typically involves the bromination of 6-(2-bromoethyl)pyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2-bromoethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium phosphate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted pyridines.

Scientific Research Applications

2-Bromo-6-(2-bromoethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2-bromoethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be replaced by other functional groups, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(2-bromoethyl)pyridine is unique due to the presence of two bromine atoms and an ethyl group, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in the synthesis of complex molecules.

Properties

CAS No.

2002472-55-9

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2-bromo-6-(2-bromoethyl)pyridine

InChI

InChI=1S/C7H7Br2N/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4-5H2

InChI Key

DTFPVZAJIKOERM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)CCBr

Origin of Product

United States

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